molecular formula C10H8ClNO3S B8634954 5-(2-Chloro-6-methoxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 94242-06-5

5-(2-Chloro-6-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B8634954
M. Wt: 257.69 g/mol
InChI Key: UROBOLDCXLGOCQ-UHFFFAOYSA-N
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Patent
US04617312

Procedure details

A mixture of methyl alpha-chloro-alpha-(6-chloro-2-methoxyphenyl)acetate (1.37 g, 5.5 mmoles), thiourea (0.84 g, 10.0 mmoles) and ethanol (10 ml) was refluxed for 16 hours. Concentrated hydrochloric acid (4 ml) was added to the mixture and refluxing continued for an additional 16 hours. An additional 2 ml of concentrated hydrochloric acid was added and the mixture refluxed for 16 more hours. The yellow solution was then cooled to room temperature and poured into 150 ml of water. The title product was isolated by extraction of the aqueous mixture with ethyl acetate (2×150 ml). The extract was washed with water (1×50 ml) and brine (1×50 ml), then dried (MgSO4) and concentrated in vacuo to a brown oil (0.91 g). Trituration of the oil in hexane (50 ml) gave a solid which was recrystallized from ethanol-water (1:1) as a white solid, 0.0719 g. M.P. 195°-197° C.
Quantity
150 mL
Type
solvent
Reaction Step One
Name
methyl alpha-chloro-alpha-(6-chloro-2-methoxyphenyl)acetate
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:7]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:8]=1[O:14][CH3:15])[C:3]([O:5]C)=O.[NH2:16][C:17](N)=[S:18].C([OH:22])C.Cl>C(OCC)(=O)C.O>[Cl:13][C:12]1[C:7]([CH:2]2[S:18][C:17](=[O:22])[NH:16][C:3]2=[O:5])=[C:8]([O:14][CH3:15])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
methyl alpha-chloro-alpha-(6-chloro-2-methoxyphenyl)acetate
Quantity
1.37 g
Type
reactant
Smiles
ClC(C(=O)OC)C1=C(C=CC=C1Cl)OC
Name
Quantity
0.84 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 16 more hours

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=CC(=C1C1C(NC(S1)=O)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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